molecular formula C22H24O6 B13408010 [(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate

[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate

Cat. No.: B13408010
M. Wt: 384.4 g/mol
InChI Key: UKFSGKLSXCFJNM-ABZYKWASSA-N
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Description

[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate is a complex organic compound that belongs to the class of oxan derivatives. This compound is characterized by the presence of methoxy and methylbenzoyl groups attached to an oxan ring structure. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate typically involves multiple steps. One common method involves the reaction of a suitable oxan precursor with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The final product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester bond can be reduced to form the corresponding alcohol.

    Substitution: The methylbenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the ester bond produces the corresponding alcohol.

Scientific Research Applications

[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy and methylbenzoyl groups provide unique reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate

InChI

InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)27-18-12-20(25-3)26-13-19(18)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m0/s1

InChI Key

UKFSGKLSXCFJNM-ABZYKWASSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]2CC(OC[C@H]2OC(=O)C3=CC=C(C=C3)C)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CC(OCC2OC(=O)C3=CC=C(C=C3)C)OC

Origin of Product

United States

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